6-Oxaspiro[4.5]decan-9-yl methanesulfonate
Description
Properties
IUPAC Name |
6-oxaspiro[4.5]decan-9-yl methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S/c1-15(11,12)14-9-4-7-13-10(8-9)5-2-3-6-10/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHSSUAQITMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCOC2(C1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects in the Synthesis and Transformations of 6 Oxaspiro 4.5 Decan 9 Yl Methanesulfonate
Enantioselective Synthesis of the 6-Oxaspiro[4.5]decane Core
The construction of the 6-oxaspiro[4.5]decane skeleton with control over the absolute stereochemistry of the spirocenter is a formidable challenge. Achieving high enantioselectivity is crucial for accessing specific, biologically active stereoisomers. Research into related spiro[4.5]decane systems has highlighted several successful strategies, which are applicable to the synthesis of the 6-oxaspiro[4.5]decane core.
One prominent approach involves asymmetric metal catalysis. For instance, palladium-catalyzed asymmetric synthesis has been reported for spiro[4.5]decane-1-one compounds, demonstrating the utility of transition metals in establishing chirality in these systems mdpi.com. Another powerful method is the use of organocatalysis, often in conjunction with other catalytic modes. Synergistic photocatalysis and organocatalysis, using chiral phosphoric acids derived from BINOL, have been employed to synthesize spiro[4.5]decane derivatives with high stereoselectivity mdpi.com. These methods generate the chiral core structure, which can then be elaborated to introduce the required functionality at the C-9 position.
A facile, one-pot synthetic method has also been developed for constructing 6-oxa-spiro[4.5]decane skeletons by merging the ring-opening of benzo[c]oxepines with a formal 1,2-oxygen migration, providing a direct route to the core structure nih.gov. While this reported method is not inherently asymmetric, it could potentially be adapted for enantioselectivity through the use of chiral catalysts or reagents.
| Methodology | Catalyst/Reagent Type | Key Transformation | Reference |
|---|---|---|---|
| Asymmetric Metal Catalysis | Palladium Catalysts | Asymmetric synthesis of spiro[4.5]-1-one compounds | mdpi.com |
| Synergistic Catalysis | Photocatalysis and Chiral Phosphoric Acid | [3 + 2] Cycloaddition | mdpi.com |
| One-Pot Spirocyclization | Not specified (potential for chiral adaptation) | Ring-opening and 1,2-oxygen migration | nih.gov |
Diastereoselective Control in Functionalization Reactions
Once the spirocyclic core is formed, or during its formation, controlling the relative stereochemistry of substituents is paramount. For 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (B1217627), the key is the diastereoselective synthesis of its precursor, 6-oxaspiro[4.5]decan-9-ol, which establishes the relative orientation of the hydroxyl group.
A highly effective strategy for achieving diastereoselectivity is through cycloaddition reactions. A [3 + 2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones, utilizing cooperative photocatalysis and organocatalysis, has been shown to produce 2-amino-spiro[4.5]decane-6-ones with exceptional diastereoselectivity, reaching up to a 99:1 ratio mdpi.com. This method underscores how catalyst control can dictate the facial selectivity of the approaching reactants, leading to a single dominant diastereomer.
The results from these cycloaddition reactions highlight the precise stereochemical control achievable. The choice of catalyst and the nature of the substituents on the starting materials were found to be critical in maximizing the diastereomeric ratio.
| Reactant 1 (Olefin) | Reactant 2 (Cyclopropylamine) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| 2-methylene-tetrahydronaphtalene-1-one | N-cyclopropylaniline | 88% | 99:1 | mdpi.com |
| 2-methylene-tetrahydronaphtalene-1-one | N-cyclopropyl-4-fluoroaniline | 85% | 99:1 | mdpi.com |
| 2-methylene-tetrahydronaphtalene-1-one | N-cyclopropyl-3-fluoroaniline | 72% | 99:1 | mdpi.com |
Chiral Resolution and Derivatization Strategies
When an enantioselective synthesis is not feasible or provides products with insufficient enantiomeric excess, chiral resolution of a racemic mixture becomes a necessary strategy. This can be performed on the final compound or, more commonly, on a key intermediate like the precursor alcohol, 6-oxaspiro[4.5]decan-9-ol.
Chromatographic methods are a mainstay of chiral resolution. The use of (semi)-preparative enantioselective High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers of chiral intermediates, such as carboxylic acid-substituted δ-lactams, which can be precursors to complex molecules mdpi.com. This method allows for the isolation of enantiomerically pure compounds whose absolute configurations can then be determined, often by X-ray crystallography mdpi.com.
Another effective approach is derivatization with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated by standard techniques like crystallization or column chromatography. After separation, the chiral auxiliary is cleaved to yield the resolved enantiomers.
Impact of Stereoisomerism on Chemical Reactivity
The importance of stereochemistry is well-established in natural products containing related spiroacetal cores. For example, in 1,6-dioxaspiro[4.5]decane systems, the (R) and (S) configurations at the spiro center are essential for the biological activity of natural products like (-)-berkelic acid and (+)-spirastrellolide F researchgate.netsemanticscholar.org. Analogs with the opposite chirality at the spiro center are not found in nature, suggesting a strict stereochemical requirement for biological interactions researchgate.netsemanticscholar.org.
From a chemical reactivity standpoint, the orientation of the methanesulfonate group—a potent leaving group—is critical. If the group is in an axial position on the cyclohexane (B81311) ring, it is sterically well-disposed for E2 elimination reactions, provided an anti-periplanar proton is available. Conversely, an equatorial methanesulfonate is more likely to undergo SN2 substitution, as the backside attack trajectory is less sterically hindered. Therefore, the diastereomerism of the precursor alcohol directly translates into a predisposition for either elimination or substitution pathways, making stereocontrol a key determinant of the synthetic utility of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate as an intermediate.
Applications As Advanced Synthetic Intermediates in Medicinal Chemistry
Precursor in the Synthesis of Opioid Receptor Ligands
The 6-oxaspiro[4.5]decane core is a key structural motif in a class of synthetic opioids designed for improved therapeutic windows. As a synthetic intermediate, 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (B1217627) serves as an activated form of the corresponding alcohol, facilitating nucleophilic substitution reactions essential for constructing the final drug molecules. The synthesis typically begins with the corresponding ketone, 6-oxaspiro[4.5]decan-9-one, which is then elaborated into more complex structures. google.com
6-Oxaspiro[4.5]decan-9-yl methanesulfonate is a crucial precursor in the synthesis of Oliceridine (TRV130), a novel, functionally selective µ-opioid receptor agonist. allfordrugs.commdpi.com The synthesis of Oliceridine begins with the starting material 6-oxaspiro[4.5]decan-9-one. google.com This ketone is converted through a series of steps into the key intermediate, 2-[(9R)-9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine. allfordrugs.com While specific documentation of the methanesulfonate intermediate is not detailed in all public literature, its role can be inferred from standard synthetic organic chemistry principles. Typically, the ketone is first reduced to an alcohol (6-oxaspiro[4.5]decan-9-ol), which is then activated by conversion to a methanesulfonate (a mesylate). This mesylate is an excellent leaving group, allowing for the efficient addition of other parts of the molecule, such as the ethylamine (B1201723) side chain, via nucleophilic substitution, ultimately leading to the formation of Oliceridine.
Table 1: Key Intermediates in the Synthesis of Oliceridine
| Compound Name | Role in Synthesis |
|---|---|
| 6-oxaspiro[4.5]decan-9-one | Primary starting material for the spirocyclic core. google.com |
| Methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate | Intermediate formed after addition of the pyridine (B92270) and cyanoacetate (B8463686) moieties. allfordrugs.com |
| 2-[9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile | Intermediate resulting from decarboxylation. allfordrugs.com |
While 6-Oxaspiro[4.5]decan-9-yl methanesulfonate is most famously associated with Oliceridine, the broader class of spirocyclic scaffolds is vital in opioid research. For instance, various triazaspirodecanone derivatives have been synthesized and evaluated as ligands for the Nociceptin/Orphanin FQ (NOP) receptor and as selective agonists for the delta opioid receptor. nih.govresearchgate.net These syntheses underscore the importance of spirocyclic intermediates in creating compounds with high receptor affinity and selectivity. Although a direct synthetic route from 6-Oxaspiro[4.5]decan-9-yl methanesulfonate to Spiradoline is not prominently documented, the successful use of related spirocycles highlights the platform's versatility in generating diverse opioid ligands. nih.gov
The spirocyclic core derived from 6-oxaspiro[4.5]decan-9-one is also central to the development of deuterated analogs of Oliceridine for pharmacological investigation. google.com The strategic replacement of hydrogen atoms with deuterium, a non-radioactive isotope, can significantly alter a drug's metabolic profile. ckisotopes.com It has been found that Oliceridine is primarily metabolized by the CYP2D6 enzyme. google.com Selectively deuterated Oliceridine analogs have shown improved pharmacokinetic properties, including a significantly increased half-life and greater drug exposure (AUC). google.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, slowing down metabolic processes. ckisotopes.com This enhanced metabolic stability can lead to improved efficacy and a better safety profile by reducing the formation of reactive metabolites. google.com The synthesis of these improved analogs originates from deuterated versions of the early-stage spirocyclic intermediates. google.com
Derivatization for Structure-Activity Relationship (SAR) Studies
The 6-oxaspiro[4.5]decane scaffold is an excellent template for conducting structure-activity relationship (SAR) studies. acs.org By systematically modifying the structure of Oliceridine and its analogs, researchers can probe how different chemical groups influence the molecule's interaction with the µ-opioid receptor. nih.gov Derivatization of the spirocyclic core allows for the exploration of the chemical space around the ligand, helping to identify the key molecular features responsible for potency, selectivity, and functional bias. These studies are critical for optimizing lead compounds into clinical candidates with superior therapeutic properties. nih.govacs.org
Enabling the Development of Functionally Selective Agonists
A major advance in opioid pharmacology has been the development of functionally selective, or "biased," agonists. mdpi.comnih.gov These compounds preferentially activate one intracellular signaling pathway over another. nih.gov Oliceridine, built upon the 6-oxaspiro[4.5]decane framework, is a G protein-biased agonist at the µ-opioid receptor. nih.govdrugbank.comnih.gov It robustly activates the G-protein signaling pathway, which is associated with analgesia, while only minimally recruiting the β-arrestin pathway, which is linked to adverse effects like respiratory depression and constipation. nih.govnih.govnih.gov
Molecular modeling studies suggest that the rigid, well-defined three-dimensional structure of the spirocyclic core is crucial for this biased activity. nih.govnih.gov It orients the rest of the molecule within the receptor's binding pocket in a way that stabilizes a specific receptor conformation. nih.govdrugbank.com This conformation preferentially engages G proteins, leading to a better-tolerated analgesic response compared to conventional opioids like morphine. acs.orgnih.gov
Table 2: Comparison of Functional Selectivity
| Compound | Primary Signaling Pathway Activated | Secondary Pathway Recruitment | Key Associated Outcome |
|---|---|---|---|
| Morphine | G-protein and β-arrestin | Strong β-arrestin recruitment | Analgesia and significant adverse effects. nih.gov |
Formation of Other Spirocyclic Amides (e.g., N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide)
The versatility of the 6-oxaspiro[4.5]decane scaffold allows for its use in synthesizing a wide range of other compounds for medicinal chemistry exploration, including various spirocyclic amides. The synthesis of compounds like N-{6-oxaspiro[4.5]decan-9-yl}methanesulfonamide is chemically feasible using standard synthetic protocols. This would typically involve converting the 6-oxaspiro[4.5]decan-9-one starting material to an amine (6-oxaspiro[4.5]decan-9-amine) via reductive amination. Subsequent reaction of this amine with methanesulfonyl chloride would yield the target methanesulfonamide. While the synthesis of this specific amide is not detailed in the available literature, the synthesis of other complex spirocyclic amides, such as N-(2,8-Dioxo-1-oxaspiro[4.5]deca-6,9-dien-7-yl) acetamide, has been reported, demonstrating the utility of spirocyclic ketones as precursors for amide synthesis. mdpi.com The creation of such novel amides allows for the continued exploration of this chemical space for new therapeutic agents.
Computational and Theoretical Investigations of 6 Oxaspiro 4.5 Decan 9 Yl Methanesulfonate
Molecular Conformation and Energetic Landscape Analysis
Computational studies on similar spirocyclic systems often employ methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory to explore the potential energy surface and identify stable conformers. For the 6-oxaspiro[4.5]decane ring system, the cyclohexane-like tetrahydropyran ring is expected to adopt chair, boat, and twist-boat conformations, with the chair conformer generally being the most stable. The cyclopentane ring will likely exhibit its characteristic envelope and twist conformations.
A comprehensive conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energies to map out the potential energy surface. This would reveal the global minimum energy conformation and the energy barriers for interconversion between different conformers. While specific energetic data for 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (B1217627) is not available, a computational study on aza-spiro ring formations highlighted the importance of analyzing a large number of conformational isomers to understand reaction stereoselectivity. nih.govelsevierpure.com
Table 1: Predicted Conformational Preferences of the 6-Oxaspiro[4.5]decane Ring System
| Ring System | Predicted Stable Conformations | Notes |
| Tetrahydropyran Ring | Chair | Generally the lowest energy conformation. |
| Boat, Twist-Boat | Higher energy intermediates in ring inversion. | |
| Cyclopentane Ring | Envelope, Twist | Low energy barrier for interconversion. |
Interactive Data Table:
Prediction of Reaction Outcomes and Stereoselectivity
The methanesulfonate group is an excellent leaving group, making 6-Oxaspiro[4.5]decan-9-yl methanesulfonate a versatile intermediate for nucleophilic substitution and elimination reactions. Computational models, particularly those employing machine learning and quantum mechanics, are increasingly used to predict the outcomes of such reactions. mit.eduarxiv.orgnih.govtdcommons.ainih.gov
For instance, a machine learning model trained on a large dataset of chemical reactions from U.S. patents has shown success in predicting the major product of a reaction. One example highlighted the model's ability to correctly predict the substitution of a mesylate group by an azide with high confidence. mit.edunih.gov This suggests that similar computational approaches could be applied to predict the products of reactions involving 6-Oxaspiro[4.5]decan-9-yl methanesulfonate with various nucleophiles.
The stereoselectivity of these reactions will be heavily influenced by the conformational preferences of the starting material. The incoming nucleophile will preferentially attack from the less sterically hindered face, and the stereochemical outcome (inversion or retention of configuration) will depend on the reaction mechanism (e.g., S(_N)2 or S(_N)1). Computational modeling of the transition states for different reaction pathways can provide valuable insights into the likely stereochemical outcome. A study on aza-spiro ring formations demonstrated that a comprehensive analysis of transition state conformations is crucial for understanding and predicting stereoselectivity. nih.govelsevierpure.com
Table 2: Potential Reactions and Predicted Outcomes for 6-Oxaspiro[4.5]decan-9-yl Methanesulfonate
| Reaction Type | Reagent | Predicted Major Product |
| Nucleophilic Substitution | Sodium Azide | 9-azido-6-oxaspiro[4.5]decane |
| Sodium Cyanide | 6-oxaspiro[4.5]decane-9-carbonitrile | |
| Ammonia | 6-oxaspiro[4.5]decan-9-amine | |
| Elimination | Sodium Ethoxide | 6-oxaspiro[4.5]dec-8-ene |
Interactive Data Table:
Electronic Structure and Reactivity Modeling
The electronic structure of the methanesulfonate group is a key determinant of its reactivity. Computational studies have provided significant insights into the bonding and electronic properties of sulfonyl groups. A computational and X-ray crystallographic investigation of various sulfonyl-containing species, including methanesulfonates, has challenged the traditional view of d-orbital participation in bonding at the sulfur atom. nih.govresearchgate.net
Reactivity modeling of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate would involve calculating various electronic properties, such as atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). The LUMO is expected to be localized on the sulfur atom and the carbon atom to which the methanesulfonate group is attached, indicating the likely site of nucleophilic attack.
Table 3: Predicted Electronic Properties of the Methanesulfonate Group
| Property | Predicted Characteristic | Implication for Reactivity |
| Atomic Charge on Sulfur | Highly Positive | Electrophilic center, susceptible to nucleophilic attack. |
| S-O Bond Character | Highly Polarized (S-O) | Contributes to the stability of the leaving group. |
| LUMO | Localized on S and C-9 | Indicates the site of nucleophilic attack. |
Interactive Data Table:
Ligand-Receptor Interaction Modeling (for derivatives in biological contexts)
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid and three-dimensional structures, which can lead to high-affinity and selective interactions with biological targets. Derivatives of the 6-oxaspiro[4.5]decane core could potentially be developed as ligands for various receptors.
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are essential tools for modeling ligand-receptor interactions. mdpi.com These methods can be used to predict the binding mode of a ligand in the active site of a protein and to estimate its binding affinity.
For example, pharmacophore models have been developed for spirocyclic ligands targeting the σ1 receptor. benthamdirect.comnih.gov These models identify the key structural features required for high-affinity binding, such as a basic amino group and surrounding hydrophobic elements. benthamdirect.comnih.gov Starting from 6-Oxaspiro[4.5]decan-9-yl methanesulfonate, a variety of derivatives containing amino and aryl groups could be synthesized and their interactions with specific receptors could be modeled computationally.
Ligand-receptor interaction modeling can guide the design of new derivatives with improved potency and selectivity. By understanding the key interactions between the spirocyclic scaffold and the receptor, medicinal chemists can make targeted modifications to the molecule to optimize its biological activity.
Table 4: Computational Methods in Ligand-Receptor Interaction Modeling
| Method | Application | Information Gained |
| Molecular Docking | Predicts the preferred orientation of a ligand in a receptor's binding site. | Binding mode, key interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. | Stability of the binding mode, conformational changes, binding free energy. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups for biological activity. | Guides the design of new ligands with similar activity. |
Interactive Data Table:
Advanced Analytical Characterization Beyond Basic Identification
Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., High-Resolution NMR, advanced MS techniques like LC-MS, UPLC)
High-resolution nuclear magnetic resonance (NMR) and advanced mass spectrometry (MS) techniques are cornerstones for the structural elucidation of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate (B1217627) and its derivatives.
High-Resolution NMR Spectroscopy provides unparalleled insight into the molecular framework.
¹H NMR is instrumental in determining the number of different proton environments and their neighboring protons. For the 6-oxaspiro[4.5]decane core, the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) and tetrahydrofuran (B95107) rings are diagnostic. The proton attached to the carbon bearing the methanesulfonate group (at the C9 position) is of particular interest, and its chemical shift would be significantly deshielded due to the electron-withdrawing nature of the mesylate group.
¹³C NMR complements the proton data by providing the number of distinct carbon environments. The carbon atom attached to the oxygen of the methanesulfonate group (C9) would exhibit a characteristic downfield chemical shift. The spiro carbon, being a quaternary center, would also have a unique and identifiable resonance.
2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map out the connectivity of the entire molecule, confirming the spirocyclic structure and the position of the methanesulfonate group.
Advanced Mass Spectrometry Techniques are vital for confirming the molecular weight and elemental composition, as well as for gaining structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that separate complex mixtures of reaction products before they are introduced into the mass spectrometer. This is particularly useful for identifying and characterizing byproducts and impurities. The fragmentation patterns observed in the MS/MS spectra can be used to pinpoint the location of functional groups and confirm the connectivity of the spirocyclic core. For instance, the fragmentation of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate would likely involve the loss of the methanesulfonate group and characteristic cleavages of the spirocyclic ring system. nih.gov
Table 1: Hypothetical High-Resolution NMR Data for 6-Oxaspiro[4.5]decan-9-yl methanesulfonate
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) of H at C9 | ~ 4.5 - 5.0 ppm |
| Coupling Constants (J) | Dependent on stereochemistry | |
| Chemical Shift (δ) of -SO₂CH₃ | ~ 3.0 ppm (singlet) | |
| ¹³C NMR | Chemical Shift (δ) of C9 | ~ 75 - 85 ppm |
| Chemical Shift (δ) of Spiro Carbon | ~ 80 - 90 ppm | |
| Chemical Shift (δ) of -SO₂CH₃ | ~ 40 ppm | |
| HRMS (ESI+) | [M+Na]⁺ | Calculated m/z for C₁₀H₁₈O₄SNa |
Chromatographic Methods for Purity Assessment and Isolation of Complex Derivatives
Chromatographic techniques are indispensable for both the assessment of the purity of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate and for the isolation of its complex derivatives from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for determining the purity of the target compound. nih.gov These techniques offer high resolution and sensitivity. A typical method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution. Detection is commonly achieved using a UV detector, an evaporative light scattering detector (ELSD), or a mass spectrometer. The purity is determined by the relative area of the main peak corresponding to the product.
Preparative HPLC can be used to isolate and purify larger quantities of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate or its derivatives from complex mixtures. This is crucial for obtaining highly pure samples for further analysis or biological testing.
Gas Chromatography (GC) , particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), can also be employed for purity assessment, especially for volatile derivatives. The choice between HPLC and GC depends on the volatility and thermal stability of the compound.
Table 2: Illustrative HPLC Method for Purity Assessment of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
X-ray Crystallography in the Confirmation of Spirocyclic Architectures
While spectroscopic and chromatographic methods provide compelling evidence for the structure and purity of a compound, single-crystal X-ray crystallography offers the most definitive and unambiguous confirmation of its three-dimensional structure. nih.gov This technique is particularly valuable for complex stereochemistries, such as those found in spirocyclic systems. mdpi.com
The process involves growing a suitable single crystal of the compound, which can often be a challenging step. nih.gov Once a crystal of sufficient quality is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined, providing accurate bond lengths, bond angles, and torsional angles.
For 6-Oxaspiro[4.5]decan-9-yl methanesulfonate, X-ray crystallography would definitively confirm:
The spirocyclic nature of the carbon skeleton.
The relative stereochemistry of the substituents on the cyclohexane and tetrahydrofuran rings.
The conformation of the two rings.
The precise geometry of the methanesulfonate group.
In cases where the compound is chiral, X-ray crystallography of a single enantiomer can also be used to determine its absolute configuration. nih.gov
Table 3: Representative Crystallographic Data for a Spirocyclic Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2554(13) |
| b (Å) | 14.605(3) |
| c (Å) | 16.265(3) |
| β (°) | 95.97(3) |
| Volume (ų) | 1477.9(5) |
| Z | 4 |
Data presented is for a representative oxaspirocyclic compound and serves as an illustration. mdpi.com
Q & A
Basic: What are the recommended synthetic routes for 6-Oxaspiro[4.5]decan-9-yl methanesulfonate, and how is purity optimized?
Methodological Answer:
The synthesis typically involves spirocyclization reactions using precursors like diamines or carbonyl compounds. For example, 6-oxaspiro[4.5]decan-9-yl derivatives can be synthesized via condensation of cyclic ketones with amines or alcohols, followed by functionalization with methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Key steps include:
- Cyclization: Formation of the spirocyclic core using reagents like 2-Oxa-spiro[3.4]octane-1,3-dione ().
- Methanesulfonation: Reaction with methanesulfonyl chloride at 0–5°C to avoid side reactions ( ).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity ( ).
Basic: What spectroscopic and analytical methods validate the structure of 6-Oxaspiro[4.5]decan-9-yl methanesulfonate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Strong absorption at ~1170 cm⁻¹ (S=O stretching) and ~1350 cm⁻¹ (C-O-S vibration) ().
- Mass Spectrometry (MS): Molecular ion peaks matching the molecular formula (e.g., C₁₆H₂₃NO₄S for benzyl-substituted derivatives) ( ).
Advanced: How does the spirocyclic framework influence reactivity in nucleophilic substitutions?
Methodological Answer:
The spirocyclic structure imposes steric constraints and electronic effects:
- Steric Hindrance: The bicyclic system limits access to the sulfonate group, favoring reactions with small nucleophiles (e.g., fluoride over bulky amines) ().
- Electronic Effects: Electron-withdrawing sulfonate groups enhance electrophilicity at adjacent carbons, enabling SN₂ mechanisms in polar aprotic solvents (e.g., DMF or DMSO) ().
- Case Study: In opioid derivative synthesis (e.g., Oliceridine), the spirocyclic core stabilizes transition states during nucleophilic aromatic substitutions, critical for receptor binding ( ).
Advanced: What strategies resolve stereochemical challenges in synthesizing enantiopure derivatives?
Methodological Answer:
- Chiral Catalysts: Use of enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to control stereogenic centers ().
- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak® IA) separate diastereomers, with mobile phases like hexane/isopropanol (90:10) ( ).
- Crystallization-Induced Diastereomer Resolution: Diastereomeric salts (e.g., with tartaric acid) crystallize selectively, enhancing enantiomeric excess ().
Advanced: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Assay Optimization: Control variables like solvent (DMSO concentration ≤1%), cell line viability, and enzyme purity to minimize artifacts ().
- Structure-Activity Relationship (SAR) Analysis: Compare derivatives (e.g., 6-oxa vs. 6-aza analogs) to identify critical functional groups ().
- Mechanistic Studies: Use isotopic labeling (e.g., ³H-methanesulfonate) or X-ray crystallography to confirm binding modes ().
Advanced: What design principles apply when using this compound in opioid receptor-targeting drugs?
Methodological Answer:
- Receptor Docking Studies: Molecular modeling (e.g., AutoDock Vina) predicts interactions between the spirocyclic core and μ-opioid receptor pockets ( ).
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation in vivo ().
- Stereochemical Specificity: The (9R)-enantiomer of derivatives like Oliceridine shows 10-fold higher receptor affinity than the (9S)-form, necessitating enantioselective synthesis ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
